REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[CH:6][C:7]=1[F:8].[C:11](OCC)(=O)[CH:12]=[O:13]>C1(C)C=CC=CC=1.C(O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[F:8])[NH:9][C:12](=[O:13])[CH:11]=[N:10]2
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Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C(=CC1F)N)N
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Name
|
ethyl glyoxalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C=O)(=O)OCC
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Name
|
|
Quantity
|
0.87 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
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Type
|
TEMPERATURE
|
Details
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under reflux for 2 hours
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Duration
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2 h
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Type
|
TEMPERATURE
|
Details
|
then cooled
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Type
|
CUSTOM
|
Details
|
the resulting solid was collected
|
Type
|
WASH
|
Details
|
washed with ice-cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
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Type
|
CUSTOM
|
Details
|
to give a solid (0.57 g; 75%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2N=CC(NC2=CC1F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |